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Compound of Interest

Compound Name: Sevabertinib

Cat. No.: B15611537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of BAY-

2927088, an investigational, oral, reversible tyrosine kinase inhibitor (TKI). The document

details its preclinical characterization, mechanism of action, and clinical trial progression, with a

focus on its activity in non-small cell lung cancer (NSCLC) harboring Human Epidermal Growth

Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) mutations. All

quantitative data is summarized in structured tables, and key experimental protocols are

described based on publicly available information. Visual diagrams of signaling pathways and

experimental workflows are provided to enhance understanding.

Discovery and Preclinical Development
BAY-2927088 emerged from a strategic research alliance between Bayer and the Broad

Institute of MIT and Harvard.[1] The initial discovery of this non-covalent TKI targeting EGFR

exon 20 insertions and C797S resistance mutations in NSCLC was first publicly presented in

October 2022.

Preclinical Characterization
Preclinical studies demonstrated that BAY-2927088 is a potent and selective inhibitor of mutant

HER2 and EGFR.
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Biochemical and Cellular Assays: In biochemical and cellular assays, BAY-2927088 showed

high potency against EGFR exon 20 insertions with a strong selectivity (40-fold) for these

mutants over wild-type (WT) EGFR.[2] The compound was also highly active against the

classical EGFR exon 19 deletion (IC50=0.16 nM) and L858R (IC50=0.52 nM) activating

mutations, with over 1000-fold selectivity versus WT EGFR in Ba/F3 cellular models (IC50=221

nM).[2] Due to its non-covalent binding mode, BAY-2927088 retains its activity against the

EGFR C797S resistance mutation.[2] Furthermore, it demonstrated potent anti-proliferative

activity in cell lines with HER2 exon 20 insertion mutations and various HER2 point mutations.

[3]

Experimental Protocol: Cellular Proliferation Assays (General Methodology)

A general protocol for assessing the anti-proliferative activity of a compound like BAY-2927088

in cancer cell lines is outlined below. Specific cell lines used in the actual studies included an

isogenic Ba/F3 panel expressing various HER2 mutations and other endogenously HER2-

mutant cancer cell lines.[3]
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Figure 1: General workflow for cellular proliferation assays.
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In Vivo Models: The efficacy of BAY-2927088 was evaluated in patient-derived xenograft (PDX)

models.[2][3] In models with EGFR exon 20 insertion mutations, the compound demonstrated

significant tumor growth inhibition and was well-tolerated.[2] Notably, it showed no activity in

EGFR wild-type tumors, confirming its selectivity in a live model.[2] The in vivo activity was also

validated in a PDX model with the HER2 exon 20 insertion mutation A775insYVMA.[3]

Experimental Protocol: Patient-Derived Xenograft (PDX) Model Studies (General Methodology)

The following diagram illustrates a general workflow for assessing the in vivo efficacy of an

investigational drug using PDX models.
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Figure 2: General workflow for PDX model studies.
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Mechanism of Action: Targeting HER2 and EGFR
Signaling
BAY-2927088 is an oral, reversible tyrosine kinase inhibitor that potently inhibits mutant HER2

and EGFR.[1][4] In NSCLC, activating mutations in HER2 (ERBB2) and EGFR lead to the

constitutive activation of these receptor tyrosine kinases, driving downstream signaling

pathways that promote cell proliferation, survival, and metastasis.[5][6] The primary signaling

cascades involved are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR

pathway.[5][7] By binding to the kinase domain of the mutant receptors, BAY-2927088 blocks

their phosphorylation and subsequent activation of these oncogenic signaling pathways.
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Figure 3: Simplified signaling pathway of BAY-2927088's mechanism of action.

Clinical Development Timeline
The clinical development of BAY-2927088 has progressed rapidly, with the initiation of the first-

in-human SOHO-01 trial and subsequent planning for a Phase III study.
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SOHO-01: Phase I/II First-in-Human Study
(NCT05099172)
The SOHO-01 study is an ongoing, open-label, multicenter, Phase I/II trial designed to evaluate

the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY-2927088 in

patients with advanced NSCLC harboring EGFR or HER2 mutations.[8][9][10][11] The study

consists of dose-escalation, backfill, and dose-expansion cohorts.[4]

Key Milestones:

Study Initiation: The study has an estimated start date in late 2021 or early 2022.

Data Readouts: Preliminary efficacy and safety data were presented at the European Society

for Medical Oncology (ESMO) Congress in 2023 and the International Association for the

Study of Lung Cancer (IASLC) World Conference on Lung Cancer (WCLC) in September

2024.[9][10] Further data was presented at the American Society of Clinical Oncology

(ASCO) Annual Meeting in 2025.[12][13]

Experimental Protocol: SOHO-01 Study Design (Simplified)

The following diagram provides a simplified overview of the SOHO-01 trial design.
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Figure 4: Simplified overview of the SOHO-01 trial design.
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Clinical Efficacy Data: The SOHO-01 trial has shown promising results, particularly in patients

with HER2-mutant NSCLC.

SOHO-01 Trial Results (Expansion Cohort

D)

Patient Population

44 patients with heavily pretreated HER2-

mutant NSCLC, naive to HER2-targeted

therapy.[9][10]

Treatment BAY-2927088 20 mg twice daily.[9][10]

Objective Response Rate (ORR)
72.1% (95% CI: 56.3, 84.7), including one

complete response (2.3%).[9]

Disease Control Rate (DCR) 83.7% (95% CI: 69.3, 93.2).[4]

Median Duration of Response (DOR) 8.7 months (95% CI: 4.5, not estimable).[10]

Median Progression-Free Survival (PFS) 7.5 months (95% CI: 4.4, 12.2).[10]

ORR in HER2 YVMA insertion subgroup 90.0%.[10]

ORR in patients with brain metastases 62.5%.[10]

SOHO-01 Trial Results

(Cohorts D and F - ASCO

2025 Data)

Cohort D (Pretreated,
HER2-naive)

Cohort F (First-line)

Number of Patients 81 39

Objective Response Rate

(ORR)
59.3% (95% CI: 47.8, 70.1) 59.0% (95% CI: 42.1, 74.4)

Disease Control Rate (DCR) 84.0% (95% CI: 74.1, 91.2) 84.6% (95% CI: 69.5, 94.1)

Safety and Tolerability: The safety profile of BAY-2927088 has been reported as manageable.

[9][10] Treatment-related adverse events (TRAEs) were observed in 95.5% of patients in the

expansion cohort, with Grade 3 TRAEs in 40.9%.[10] The most common TRAE was diarrhea

(86.4%, with 25.0% being Grade 3), followed by rash and paronychia.[10]
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SOHO-02: Phase III Confirmatory Trial
Based on the encouraging results from the SOHO-01 study, Bayer has initiated the global

Phase III SOHO-02 trial.[12] This open-label, randomized, multicenter study will evaluate the

efficacy and safety of BAY-2927088 as a first-line therapy in patients with advanced NSCLC

with activating HER2 mutations.[12]

Regulatory Milestones
February 2024: The U.S. Food and Drug Administration (FDA) granted Breakthrough

Therapy designation to BAY-2927088 for the treatment of adult patients with unresectable or

metastatic NSCLC whose tumors have activating HER2 (ERBB2) mutations and who have

received a prior systemic therapy.[1]

June 2024: The Center for Drug Evaluation (CDE) in China also granted Breakthrough

Therapy designation for the same patient population.[12]

Conclusion
BAY-2927088 has demonstrated a promising preclinical profile as a potent and selective

inhibitor of mutant HER2 and EGFR. The clinical development program, spearheaded by the

SOHO-01 trial, has yielded encouraging efficacy and manageable safety data in patients with

HER2-mutant NSCLC. The initiation of the Phase III SOHO-02 trial marks a significant step

towards potentially establishing BAY-2927088 as a new targeted therapy for this patient

population with a high unmet medical need. Ongoing research and future clinical trial data will

further elucidate the full potential of this investigational agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bayer.com [bayer.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://oncodaily.com/oncolibrary/bay-2927088-soho-01-trial-results
https://oncodaily.com/oncolibrary/bay-2927088-soho-01-trial-results
https://www.bayer.com/en/us/news-stories/non-small-cell-lung-cancer
https://oncodaily.com/oncolibrary/bay-2927088-soho-01-trial-results
https://www.benchchem.com/product/b15611537?utm_src=pdf-custom-synthesis
https://www.bayer.com/en/us/news-stories/non-small-cell-lung-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Preclinical characterization of BAY-2927088 in models of EGFR mutant NSCLC | BioWorld
[bioworld.com]

3. researchgate.net [researchgate.net]

4. targetedonc.com [targetedonc.com]

5. mdpi.com [mdpi.com]

6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and
the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer
(NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

8. researchgate.net [researchgate.net]

9. cancernetwork.com [cancernetwork.com]

10. Breakthrough Therapy BAY 2927088 Demonstrates ‘Rapid, Substantial and Durable
Responses’ in Patients with HER2-Mutant NSCLC  | IASLC [iaslc.org]

11. An open label, first-in-human study of BAY 2927088 in participants with advanced non-
small cell lung cancer (NSCLC) harboring an EGFR and/or HER2 mutation
[mdanderson.org]

12. oncodaily.com [oncodaily.com]

13. vjoncology.com [vjoncology.com]

To cite this document: BenchChem. [BAY-2927088: A Technical Guide to its Discovery and
Development Timeline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15611537#bay2927088-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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